4'-Chlorovalerophenone

Description

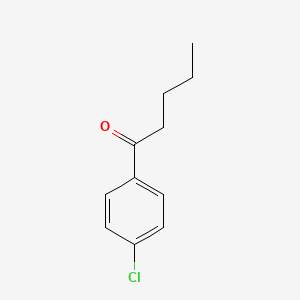

4’-Chlorovalerophenone, also known as 1-(4-chlorophenyl)pentan-1-one, is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . It is characterized by a chlorinated phenyl ring attached to a valerophenone backbone. This compound is typically found as an off-white to faint yellow crystalline solid .

Properties

IUPAC Name |

1-(4-chlorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUGWCSIQUJOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179717 | |

| Record name | 4'-Chlorovalerophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25017-08-7 | |

| Record name | 1-(4-Chlorophenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25017-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chlorovalerophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25017-08-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Chlorovalerophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chlorovalerophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-CHLOROVALEROPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62TTW9MS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Chlorovalerophenone can be synthesized through various methods. One common synthetic route involves the partial reduction of 4-chlorobenzoyl chloride using morpholine and diisobutylaluminium hydride in tetrahydrofuran under an inert atmosphere . The reaction proceeds as follows:

- 4-chlorobenzoyl chloride is reacted with morpholine and diisobutylaluminium hydride in tetrahydrofuran at 0°C.

- n-butyllithium is then added to the reaction mixture, which is stirred for a short period.

- The reaction is quenched with aqueous hydrochloric acid, and the product is extracted and purified .

Industrial Production Methods: Industrial production of 4’-Chlorovalerophenone typically involves the Friedel-Crafts acylation of 4-chlorobenzoyl chloride with pentanone in the presence of a Lewis acid catalyst such as aluminum trichloride . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4’-Chlorovalerophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

Oxidation: 4-chlorobenzoic acid.

Reduction: 4-chlorophenylpentanol.

Substitution: Various substituted phenylpentanones depending on the nucleophile used.

Scientific Research Applications

4’-Chlorovalerophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research into its potential pharmacological properties is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chlorovalerophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in nucleophilic substitution reactions. Its effects are mediated through pathways involving the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

4-Chlorobenzophenone: Similar structure but lacks the valerophenone backbone.

4-Chlorobutyrophenone: Shorter alkyl chain compared to 4’-Chlorovalerophenone.

4-Chloropropiophenone: Even shorter alkyl chain, leading to different chemical properties.

Uniqueness: 4’-Chlorovalerophenone is unique due to its specific valerophenone backbone, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .

Biological Activity

4'-Chlorovalerophenone is a compound that has garnered attention in various fields of biological and medicinal research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a chlorinated ketone with the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClO |

| Molecular Weight | 212.68 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The presence of the chlorine atom at the para position of the phenyl ring significantly influences its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis, leading to cell death, particularly in leukemia and breast cancer models.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes involved in metabolic processes, potentially altering drug metabolism and efficacy.

Case Studies

-

Cytotoxicity Study :

- A study evaluated the effects of this compound on HL-60 leukemia cells. Results indicated a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity at low concentrations.

- Table 2: Cytotoxic Effects on HL-60 Cells

Concentration (µM) Viability (%) 10 80 20 55 50 30 100 10 -

Antimicrobial Efficacy :

- A separate investigation assessed the antimicrobial properties against common bacterial strains. The compound showed significant inhibition zones in agar diffusion tests.

- Table 3: Antimicrobial Activity

Pathogen Inhibition Zone (mm) at 100 µM Staphylococcus aureus 15 Escherichia coli 12 Candida albicans 18 -

Enzyme Inhibition :

- Research focused on the inhibition of cytochrome P450 enzymes by this compound. The compound was found to significantly inhibit CYP3A4 activity, suggesting implications for drug-drug interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.